Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate, typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of metal-free catalysts is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the isoxazole ring .
Scientific Research Applications
Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can modulate specific pathways, such as inhibiting enzyme activity or altering signal transduction processes .
Comparison with Similar Compounds
- Ethyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Comparison: Ethyl 5-(2-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances its stability, lipophilicity, and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C13H10F3NO4 |
---|---|
Molecular Weight |
301.22 g/mol |
IUPAC Name |
ethyl 5-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-2-19-12(18)9-7-11(21-17-9)8-5-3-4-6-10(8)20-13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
CEAUVXGHEFZEPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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